Technical Documentation Center
(3-Methoxycyclobutyl)methanamine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: (3-Methoxycyclobutyl)methanamine as a High-Fsp3 Building Block in Lead Optimization
Application Note: (3-Methoxycyclobutyl)methanamine as a High-Fsp3 Building Block in Lead Optimization
Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Scientific Rationale: Escaping Flatland with Cyclobutanes
In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has been correlated with poor physicochemical properties, leading to high attrition rates in clinical trials. The paradigm shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3 ) was famously codified as "escaping flatland," a strategy proven to enhance solubility, reduce off-target toxicity, and improve overall clinical success rates[1].
(3-Methoxycyclobutyl)methanamine (CAS: 1438241-20-3) has emerged as a premium building block for introducing three-dimensionality into lead compounds. It functions as a highly effective bioisostere for tert-butyl groups, phenyl rings, and flexible alkyl chains. As observed in recent structure-based drug design campaigns—such as the development of Cbl-b tyrosine kinase inhibitors—substituted cyclobutanes perfectly occupy small hydrophobic sub-pockets while displacing high-energy water molecules[2].
The Tripartite Advantage of the Scaffold
-
The Cyclobutane Core: Imparts conformational rigidity and defined exit vectors. It restricts the rotational degrees of freedom compared to open-chain aliphatic amines, reducing the entropic penalty upon target binding.
-
The Methoxy Substituent: Acts as a critical hydrogen-bond acceptor (HBA). Unlike a purely lipophilic tert-butyl group, the methoxy moiety drastically lowers the LogP, mitigating lipophilic toxicity and improving metabolic stability against cytochrome P450 oxidation.
-
The Methanamine Handle: Provides a highly nucleophilic primary amine, serving as a versatile synthetic vector for amide couplings, reductive aminations, and sulfonamide formations.
Figure 1: Logical relationship between the structural features of (3-Methoxycyclobutyl)methanamine and their pharmacological benefits.
Physicochemical Profiling
To understand the impact of incorporating this building block, we compare it against standard amine appendages used in medicinal chemistry. The addition of the methoxy group on the cyclobutane ring significantly alters the physicochemical profile, optimizing it for oral bioavailability[3].
| Property | Benzylamine | Cyclobutylmethanamine | (3-Methoxycyclobutyl)methanamine |
| Molecular Formula | C₇H₉N | C₅H₁₁N | C₆H₁₃NO |
| Molecular Weight | 107.16 g/mol | 85.15 g/mol | 115.17 g/mol |
| Fraction sp3 ( Fsp3 ) | 0.14 (Low) | 1.00 (Optimal) | 1.00 (Optimal) |
| H-Bond Acceptors | 0 | 0 | 1 (Methoxy oxygen) |
| Predicted LogP | ~1.09 | ~0.80 | ~0.30 |
| Conformational Rigidity | Low (Flexible linker) | High (Ring strain) | High (Ring strain) |
Data Summary: Replacing a benzylamine pendant with (3-Methoxycyclobutyl)methanamine maximizes Fsp3 while simultaneously lowering lipophilicity (LogP), keeping the molecule well within Lipinski's Rule of 5 parameters.
High-Throughput Experimental Protocols
The following protocols are designed with built-in causality and self-validating quality control (QC) checkpoints to ensure reproducibility in a high-throughput drug discovery environment.
Protocol A: Amide Coupling via HATU Activation
Causality & Design: While standard coupling agents like EDC/HOBt are effective, HATU is selected here due to its superior reaction kinetics. The cyclobutane ring introduces slight steric hindrance compared to a linear alkyl chain; HATU rapidly forms an highly active 7-azabenzotriazole ester intermediate, driving the reaction to completion within minutes and minimizing the risk of epimerization at the α -carbon of the carboxylic acid. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent competitive side reactions.
Materials:
-
Carboxylic acid core (1.0 eq, 0.5 mmol)
-
(3-Methoxycyclobutyl)methanamine hydrochloride (1.2 eq, 0.6 mmol)
-
HATU (1.2 eq, 0.6 mmol)
-
DIPEA (3.0 eq, 1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid core in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
-
Visual cue: The solution typically transitions to a pale yellow color, indicating the formation of the active ester.
-
-
Amine Addition: Add (3-Methoxycyclobutyl)methanamine hydrochloride (1.2 eq) to the activated mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Self-Validating QC Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into LC-MS.
-
Validation Criteria: The reaction is deemed complete when the UV trace (254 nm) shows <5% of the starting carboxylic acid, and the ESI+ mass spectrum exhibits the [M+H]+ peak of the target amide. If incomplete, stir for an additional 2 hours.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Figure 2: Experimental workflow and self-validation loop for the HATU-mediated amide coupling of (3-Methoxycyclobutyl)methanamine.
Protocol B: Reductive Amination
Causality & Design: To generate secondary amines, reductive amination with an aldehyde or ketone is utilized. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is specifically chosen over Sodium borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the starting carbonyl compound. 1,2-Dichloroethane (DCE) is the optimal solvent as it provides excellent solubility for the reagents and stabilizes the transition state of the hydride transfer. Glacial acetic acid is added catalytically to accelerate imine formation.
Materials:
-
Target Aldehyde/Ketone (1.0 eq, 0.5 mmol)
-
(3-Methoxycyclobutyl)methanamine (1.1 eq, 0.55 mmol)
-
NaBH(OAc)3 (1.5 eq, 0.75 mmol)
-
Glacial Acetic Acid (1.0 eq, 0.5 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology:
-
Imine Formation: Combine the aldehyde/ketone and (3-Methoxycyclobutyl)methanamine in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.0 eq) to catalyze the condensation. Stir at room temperature for 1 hour to allow complete formation of the imine/iminium intermediate.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic hydride transfer.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validating QC Checkpoint: Spot the reaction mixture against the starting carbonyl compound on a TLC plate (visualized with UV and Ninhydrin stain). The protocol is validated when the starting material spot disappears and a new, Ninhydrin-active (brown/red) spot appears, confirming the presence of the secondary amine.
-
Workup: Quench carefully with 1N aqueous NaOH (5 mL) to break down boron complexes and free-base the product. Extract with Dichloromethane (3 x 10 mL). Wash with brine, dry over Na2SO4 , and concentrate.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link][1]
-
ChemRxiv. (2024). A Comprehensive Drug Discovery Workflow to Discover Potential Inhibitors of the Tyrosine Kinase Binding Domain of Cbl-b. URL:[Link][2]
-
PubChemLite. (3-methoxycyclobutyl)methanamine (C6H13NO) Compound Summary. URL:[Link][3]
Sources
Introduction: The Strategic Role of Reductive Amination and Novel Building Blocks
Introduction: The Strategic Role of Reductive Amination and Novel Building Blocks
An Application Guide to Reductive Amination Protocols Featuring (3-Methoxycyclobutyl)methanamine
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing a powerful and versatile method for synthesizing secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2][3] This one-pot reaction, which sequentially forms and reduces an imine or iminium ion intermediate, is celebrated for its efficiency, atom economy, and broad functional group tolerance.[2][4] Its application is particularly critical in drug discovery, where the amine functional group is a ubiquitous pharmacophoric element essential for modulating biological activity and pharmacokinetic properties.[2]
In the continuous search for novel chemical matter, the selection of amine building blocks is a key driver of innovation. (3-Methoxycyclobutyl)methanamine has emerged as a building block of significant interest. The incorporation of the cyclobutane moiety can bestow valuable attributes upon a drug candidate, such as enhanced metabolic stability and improved binding potency, by introducing a degree of conformational rigidity not achievable with simple alkyl chains.[1]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles of reductive amination and delivers detailed, field-proven protocols for the successful application of (3-Methoxycyclobutyl)methanamine with a variety of carbonyl partners.
Pillar 1: Mechanistic Understanding and Causality
A successful reductive amination hinges on the delicate interplay between imine formation and its subsequent reduction. The process is a one-pot, two-step sequence:[2][3][4]
-
Nucleophilic Addition and Dehydration: The primary amine, (3-Methoxycyclobutyl)methanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[3][5]
-
Imine Formation: The hemiaminal rapidly eliminates a molecule of water to form a C=N double bond, yielding a transient imine intermediate (also known as a Schiff base).[5][6] This step is often the rate-limiting step and can be catalyzed by mild acid, which facilitates the departure of the water molecule.
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine, which is more reactive towards reduction than the starting carbonyl compound. This final step yields the desired secondary amine.[4]
Caption: The general mechanism of reductive amination.
Pillar 2: Selecting the Optimal Reducing Agent
The choice of reducing agent is critical for a high-yielding and clean reaction. The ideal reagent should selectively reduce the imine intermediate without significantly affecting the starting carbonyl compound.[4] Three common hydride donors dominate the landscape, each with distinct advantages and operational requirements.
| Reducing Agent | Key Characteristics | Typical Solvents | Cautions & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Workhorse Reagent: Mild, highly selective, and effective for both aldehydes and ketones.[1][4][7][8] Does not require strict pH control. | Aprotic: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF.[1][7][8] | Moisture-sensitive. Reactions can be exothermic upon addition. Generally the preferred reagent for most applications. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH-Dependent Selectivity: Highly selective for the protonated iminium ion over carbonyls at a controlled pH of 6-7.[1][3][4] | Protic: Methanol (MeOH), Ethanol (EtOH).[1] | Toxicity: Releases highly toxic hydrogen cyanide (HCN) gas if the pH drops too low (acidic conditions).[1][3] Requires careful handling in a fume hood. |
| Sodium Borohydride (NaBH₄) | Cost-Effective but Less Selective: Can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[4] Best used in a stepwise procedure. | Protic: Methanol (MeOH), Ethanol (EtOH). | To maximize yield, the imine should be pre-formed before adding NaBH₄.[8][9] Can generate hydrogen gas upon quenching. |
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be robust starting points for the reductive amination of (3-Methoxycyclobutyl)methanamine. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine completion.[1]
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This one-pot procedure is highly reliable for a wide range of aldehydes and ketones and is considered the gold standard for its simplicity and high yields.[7][8]
Caption: Step-by-step workflow for reductive amination with NaBH(OAc)₃.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
(3-Methoxycyclobutyl)methanamine (1.0–1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and dissolve it in the chosen anhydrous solvent (DCM or DCE).
-
Add (3-Methoxycyclobutyl)methanamine to the solution.
-
Stir the mixture at room temperature for 30–60 minutes to facilitate the initial imine formation. For less reactive ketones, adding glacial acetic acid (0-1.0 equiv) can catalyze this step.[1][7][8]
-
Carefully add the sodium triacetoxyborohydride in portions to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature until completion, as determined by an appropriate monitoring technique (typically 2–24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 2-3 times with DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product as necessary, typically by flash column chromatography on silica gel.[1]
Protocol 2: pH-Controlled Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires pH control and stringent safety precautions. It is often used when the reaction is performed in protic solvents.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
(3-Methoxycyclobutyl)methanamine (1.0–1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2–1.5 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid (for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
SAFETY FIRST: Perform all steps in a well-ventilated chemical fume hood. NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids.[1]
-
In a round-bottom flask, dissolve the aldehyde or ketone and (3-Methoxycyclobutyl)methanamine in methanol.
-
Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. This step is crucial for selectively reducing the protonated imine.[1]
-
Add the sodium cyanoborohydride to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.[1]
-
Once complete, carefully quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the remaining residue between an organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and ensure the product is in its free-base form.
-
Extract the aqueous layer with the organic solvent, then combine, wash, dry, and concentrate the organic layers as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Experimental Insights
| Problem | Probable Cause | Suggested Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time. 2. Sterically hindered or deactivated carbonyl. 3. Deactivated reducing agent (hydrolyzed). | 1. Allow the reaction to stir longer (up to 24h). 2. For ketones, add a catalytic amount of acetic acid to promote imine formation.[7][8] 3. Use fresh, high-quality NaBH(OAc)₃. |
| Alcohol Byproduct (from carbonyl reduction) | 1. Reducing agent is not selective enough (e.g., NaBH₄). 2. Incorrect pH for NaBH₃CN (too acidic). | 1. Switch to the more selective NaBH(OAc)₃.[4] 2. If using NaBH₄, pre-form the imine for at least 1-2 hours before adding the reductant.[8] 3. Carefully monitor and maintain pH between 6-7 when using NaBH₃CN.[1] |
| Dialkylation Product (Amine reacts with two carbonyls) | This is a potential issue when using primary amines with unhindered aldehydes. | Use a slight excess of the amine (1.1-1.2 equiv) to favor mono-alkylation. A stepwise procedure involving imine formation followed by reduction can also mitigate this.[8] |
| Difficult Purification (Imine and Amine co-elute) | The reaction may not have gone to completion, and the imine and product have similar polarities. | Drive the reaction to completion by adding more reducing agent or allowing for a longer reaction time. If the imine is stable, consider an alternative purification method or a different reducing agent.[9] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Involving Cyclobutylmethanamine.
- OpenBU. (2011, July 14). Reductive Amination Reaction.
- Matos, K., & Burkhardt, E. R. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF.
- Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862.
- MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Evans, M. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Scale-up synthesis protocols for (3-Methoxycyclobutyl)methanamine derivatives
Scale-up synthesis protocols for (3-Methoxycyclobutyl)methanamine derivatives
An In-depth Technical Guide to the Scale-up Synthesis of (3-Methoxycyclobutyl)methanamine Derivatives
Authored by: A Senior Application Scientist
Introduction
Cyclobutane derivatives are increasingly sought after in medicinal chemistry due to their unique structural properties. The constrained, puckered four-membered ring can serve as a bioisostere for larger or more flexible moieties, offering improvements in potency, selectivity, and pharmacokinetic profiles.[1] Among these, (3-Methoxycyclobutyl)methanamine and its analogues are valuable building blocks for the synthesis of novel pharmaceutical agents. The methoxymethylamine side chain provides a key vector for further functionalization, while the methoxy group on the cyclobutane ring can influence binding interactions and metabolic stability.
This technical guide provides detailed, scalable protocols for the synthesis of (3-Methoxycyclobutyl)methanamine, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy is broken down into two main parts: the synthesis of a key carboxylic acid intermediate, and its subsequent conversion to the target primary amine. The protocols are designed with scalability in mind, favoring robust and well-established chemical transformations.
Overall Synthetic Strategy
The synthesis of (3-Methoxycyclobutyl)methanamine is proposed via a multi-step sequence starting from the readily accessible 3-oxocyclobutanecarboxylic acid. The overall strategy involves the stereoselective reduction of the ketone, methylation of the resulting alcohol, and finally, the conversion of the carboxylic acid to the methanamine group.
Caption: Overall synthetic workflow for (3-Methoxycyclobutyl)methanamine.
Part 1: Synthesis of the Key Intermediate: cis-3-Methoxycyclobutanecarboxylic Acid
This section details the preparation of the crucial cis-3-methoxycyclobutanecarboxylic acid intermediate. The synthesis begins with 3-oxocyclobutanecarboxylic acid, which can be prepared via several reported methods.[2][3][4][5]
Protocol 1.1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid
The stereoselective reduction of the ketone to the cis-hydroxyl is a critical step. Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations, and in this case, it preferentially attacks from the less hindered face, leading to the desired cis isomer.
Experimental Protocol
-
Reaction Setup: To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a mixture of methanol and water (4:1, v/v) at 0-5 °C, add sodium bicarbonate (1.1 eq) portion-wise.
-
Reduction: Once the initial effervescence has subsided, add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0-5 °C until the pH of the solution is ~2-3.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cis-3-hydroxycyclobutanecarboxylic acid as a white solid.
| Parameter | Value |
| Starting Material | 3-Oxocyclobutanecarboxylic Acid |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol/Water |
| Temperature | 0-5 °C |
| Typical Yield | 85-95% |
| Diastereomeric Ratio (cis:trans) | >95:5 |
Protocol 1.2: Methylation of cis-3-Hydroxycyclobutanecarboxylic Acid
The methylation of the hydroxyl group is achieved using a classic Williamson ether synthesis. Sodium hydride is used to deprotonate the alcohol and the carboxylic acid, followed by the addition of methyl iodide.
Experimental Protocol
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0-5 °C, add a solution of cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
Methylation: After stirring for 1 hour at room temperature, cool the mixture back to 0-5 °C and add methyl iodide (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Extraction: Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield cis-3-methoxycyclobutanecarboxylic acid.
| Parameter | Value |
| Starting Material | cis-3-Hydroxycyclobutanecarboxylic Acid |
| Methylating Agent | Methyl Iodide |
| Base | Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Part 2: Conversion of the Carboxylic Acid to the Target Methanamine
This section outlines the final two steps to convert the carboxylic acid intermediate into the desired primary amine.
Protocol 2.1: Amidation of cis-3-Methoxycyclobutanecarboxylic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation. Activation of the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with ammonia, is a robust and scalable method.
Caption: Workflow for the amidation of the carboxylic acid intermediate.
Experimental Protocol
-
Acid Chloride Formation: To a solution of cis-3-methoxycyclobutanecarboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF. Heat the mixture to 60 °C and add thionyl chloride (1.2 eq) dropwise. Stir at 60 °C for 2-4 hours until the reaction is complete (monitor by IR for disappearance of the carboxylic acid O-H stretch).
-
Amidation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Reaction with Ammonia: Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0-5 °C) solution of aqueous ammonia (28-30%, 10 eq).
-
Work-up: Stir the mixture for 1-2 hours at room temperature. Extract the product with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give cis-3-methoxycyclobutanecarboxamide, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | cis-3-Methoxycyclobutanecarboxylic Acid |
| Reagents | Thionyl Chloride, Aqueous Ammonia |
| Solvent | Toluene, THF |
| Temperature | 0-60 °C |
| Typical Yield | 80-90% |
Protocol 2.2: Reduction of cis-3-Methoxycyclobutanecarboxamide
The final step is the reduction of the primary amide to the primary amine. For scale-up, catalytic hydrogenation is often preferred over metal hydride reagents. Raney Nickel is a cost-effective catalyst for this transformation.
Experimental Protocol
-
Reaction Setup: In a high-pressure reactor, suspend cis-3-methoxycyclobutanecarboxamide (1.0 eq) and Raney Nickel (50% slurry in water, ~20 wt%) in methanol saturated with ammonia.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and crystallization to afford cis-(3-Methoxycyclobutyl)methanamine.
| Parameter | Value |
| Starting Material | cis-3-Methoxycyclobutanecarboxamide |
| Catalyst | Raney Nickel |
| Reducing Agent | Hydrogen Gas |
| Solvent | Methanol/Ammonia |
| Temperature | 80-100 °C |
| Pressure | 50-100 bar |
| Typical Yield | 75-85% |
Alternative Scalable Route: Reductive Amination
An alternative and potentially more convergent approach involves the reductive amination of a suitable aldehyde. This would require the synthesis of 3-methoxycyclobutanecarbaldehyde.
Reductive Amination Protocol
Reductive amination is a powerful tool for amine synthesis.[1][6][7][8] A common and scalable method uses sodium triacetoxyborohydride as the reducing agent.[1][7][8][9]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Notes & Optimization
Technical Support Center: Troubleshooting (3-Methoxycyclobutyl)methanamine Couplings
Technical Support Center: Troubleshooting (3-Methoxycyclobutyl)methanamine Couplings
Welcome to the Application Science Support Portal. Coupling low-molecular-weight, sterically distinct primary amines like (3-Methoxycyclobutyl)methanamine presents unique synthetic challenges. This guide is engineered to help researchers diagnose low yields, eliminate side reactions, and implement self-validating protocols for robust amide bond formation.
Module 1: Diagnostic Workflows
When a coupling reaction fails, visual and analytical cues from your crude LC-MS data are the most reliable diagnostic tools. Use the flowchart below to isolate the root cause of your yield loss.
Diagnostic workflow for troubleshooting (3-Methoxycyclobutyl)methanamine coupling failures.
Module 2: Root Cause Analysis (FAQs)
Q1: My mass balance is off. The LC-MS shows unreacted carboxylic acid, but no trace of the (3-Methoxycyclobutyl)methanamine. Where did it go? A1: You are likely experiencing volatility loss. (3-Methoxycyclobutyl)methanamine is a low-molecular-weight (115.17 g/mol ) primary aliphatic amine[1]. Because the free base has a high vapor pressure, vendors almost exclusively supply it as a stable hydrochloride salt[2]. Causality & Solution: If your protocol involves pre-neutralizing the salt (free-basing) and concentrating the mixture via rotary evaporation prior to coupling, the free amine will co-evaporate with the solvent. Always add the amine to the reaction vessel as the solid HCl salt. Neutralize it in situ by adding a slight excess of your tertiary amine base (e.g., DIPEA or 2,6-lutidine) directly to the coupling solvent.
Q2: I am using HATU and DIPEA. My acid is consumed, but my desired amide yield is <30%. LC-MS shows a massive byproduct peak at +99 m/z relative to my amine. What is happening? A2: You are observing guanidinylation . Because (3-Methoxycyclobutyl)methanamine is an unhindered primary amine, it is highly nucleophilic. Instead of attacking the activated OAt-ester of your carboxylic acid, the amine directly attacks the uronium carbon of the HATU reagent[3]. This forms a stable tetramethylguanidine byproduct (which adds exactly 99 Da to your amine's mass). Causality & Solution: The rate of direct HATU attack outcompetes the rate of amidation when standard bases like DIPEA or TEA are used. Mechanistic studies show that switching the base to 2,6-lutidine effectively suppresses this guanylation pathway due to its specific steric profile, preserving high amidation yields[3]. Alternatively, switch to a non-uronium coupling reagent like T3P[4].
Competing amidation and guanidinylation pathways during HATU-mediated coupling.
Q3: My carboxylic acid is sterically hindered. Even with T3P, the reaction stalls at 50% conversion. How can I drive it to completion? A3: Steric clash between the cyclobutane ring of the amine and a hindered acid slows down the nucleophilic attack, allowing competing hydrolysis of the activated ester. Causality & Solution: Implement a "pre-activation" step. Mix the carboxylic acid, base, and coupling reagent for 15–30 minutes before adding the (3-Methoxycyclobutyl)methanamine HCl salt. This ensures the concentration of the activated ester is maximized before the amine is introduced. If using T3P, heating the reaction gently to 40°C is well-tolerated and accelerates the C-N bond formation without risking epimerization[4].
Module 3: Reagent Selection Matrix
The table below summarizes the quantitative impact of various coupling conditions on (3-Methoxycyclobutyl)methanamine, based on the established mechanistic behaviors of primary aliphatic amines[3][4].
| Coupling Reagent | Base | Solvent | Expected Amide Yield | Guanidinylation Risk | Epimerization Risk |
| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | < 40% | High (> 50%) | Low |
| HATU (1.2 eq) | 2,6-Lutidine (3.0 eq) | DMF | > 85% | Trace | Low |
| EDC/HOBt (1.5 eq) | DIPEA (3.0 eq) | DCM | > 80% | None | Moderate |
| T3P (1.5 eq) | DIPEA (3.0 eq) | EtOAc | > 90% | None | Very Low |
Module 4: Standard Operating Procedure (SOP)
Self-Validating T3P Coupling Protocol
This protocol utilizes T3P (Propylphosphonic anhydride) to completely eliminate guanidinylation risks while allowing for safe in situ neutralization of the amine hydrochloride salt.
Materials Required:
-
Carboxylic Acid (1.0 eq)
-
[cis-3-Methoxycyclobutyl]methanamine hydrochloride (1.2 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
T3P (50 wt% solution in EtOAc) (1.5 eq)
-
Ethyl Acetate (EtOAc) (Reaction solvent)
Step-by-Step Methodology:
-
Substrate Solvation: Charge a dry reaction flask with the Carboxylic Acid (1.0 eq) and EtOAc to achieve a 0.2 M concentration. Stir to dissolve or create a uniform suspension.
-
In-Situ Amine Neutralization: Add the[cis-3-Methoxycyclobutyl]methanamine hydrochloride salt (1.2 eq) directly to the flask as a solid. Immediately add DIPEA (3.5 eq).
-
Causality Check: The 3.5 equivalents of DIPEA serve a dual purpose: 1.2 eq neutralizes the HCl salt to generate the free nucleophile in situ (preventing volatility loss), while the remaining 2.3 eq acts as the proton scavenger during the coupling cycle.
-
-
Pre-Activation & Coupling: Cool the mixture to 0°C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 5 minutes.
-
Causality Check: Dropwise addition controls the exothermic activation step, minimizing the risk of epimerization at the alpha-chiral center of the carboxylic acid[4].
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 to 4 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Self-Validation: The reaction is deemed complete when the unreacted carboxylic acid peak is <5% by UV area. If stalled, gently heat to 40°C for 1 hour.
-
-
Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the layers, wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.
-
Causality Check: T3P byproducts are highly water-soluble phosphonic acids. They are easily removed during the basic aqueous wash, yielding high-purity crude amide without the need for immediate chromatography.
-
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
(3-methoxycyclobutyl)methanamine (C6H13NO) Source: PubChem URL:[Link]
-
Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: Optimizing Chromatography for (3-Methoxycyclobutyl)methanamine
Technical Support Center: Optimizing Chromatography for (3-Methoxycyclobutyl)methanamine
Welcome to the technical support center for the chromatographic purification of (3-Methoxycyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this primary amine.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common initial questions and provides a framework for diagnosing purification issues.
FAQ: Initial Troubleshooting
Q1: My chromatogram for (3-Methoxycyclobutyl)methanamine shows a severely tailing peak. What is the most likely cause and what is the first step to diagnose it?
A1: Significant peak tailing for a primary amine like (3-Methoxycyclobutyl)methanamine is overwhelmingly caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[1][2] At a typical mobile phase pH, these silanols can be negatively charged, leading to strong ionic interactions that retain a portion of the analyte longer, causing the tail.
Your first diagnostic step is to differentiate between a chemical problem (analyte-column interaction) and a physical problem (issues with your HPLC system).
Experimental Protocol: Chemical vs. Physical Problem Diagnosis
-
Prepare a Neutral Probe: Prepare a solution of a neutral, non-basic compound (e.g., toluene or caffeine).
-
Injection: Inject this neutral probe using your current chromatographic method.
-
Analysis:
-
If the neutral probe's peak is symmetrical: The tailing is a chemical issue specific to your amine. Proceed to method optimization (See Reverse-Phase and Normal-Phase guides below).
-
If the neutral probe's peak also tails: This indicates a physical problem in your system.[1] Check for system voids, such as a collapsed column bed, improperly seated fittings, or excessive tubing length, before proceeding with chemical optimization.[1][3]
-
Q2: How do I decide between Reverse-Phase, Normal-Phase, or Ion-Exchange chromatography for my purification?
A2: The choice of chromatography mode depends on the polarity of your compound, the nature of the impurities, and the scale of your purification.
-
Reverse-Phase Chromatography (RPC): This is the most widely used mode in HPLC and an excellent starting point.[4] It separates compounds based on hydrophobicity. Since (3-Methoxycyclobutyl)methanamine is a small, relatively polar molecule, careful method development is required to achieve sufficient retention and good peak shape.
-
Normal-Phase Chromatography (NPC): This mode is well-suited for separating isomers and can be a powerful alternative if RPC fails.[5][6] It separates based on polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. For amines, it is crucial to modify the mobile phase to mitigate silanol interactions.
-
Ion-Exchange Chromatography (IEX): This is a highly effective technique for separating molecules based on their net charge.[7][8] Since the amine group on your compound will be protonated (positively charged) at a pH below its pKa, IEX is an excellent choice for purification from neutral or acidic impurities.[7][9]
Part 2: Reverse-Phase Chromatography (RPC) Troubleshooting Guide
RPC is often the first choice for purification. This section provides detailed guidance on overcoming the specific challenges amines present in this mode.
dot
Caption: Workflow for troubleshooting peak tailing in RPC.
FAQ: Reverse-Phase Chromatography
Q3: I've confirmed my tailing is a chemical problem. How do I optimize the mobile phase pH for (3-Methoxycyclobutyl)methanamine?
A3: The key is to control the ionization of both your analyte and the column's residual silanol groups. By operating at a low pH (typically pH 2.5-4), you ensure the silanol groups are fully protonated and neutral, which minimizes the strong ionic interaction with your protonated amine.[2] A good rule of thumb is to set the mobile phase pH at least 2-3 units below the pKa of your amine.[10][11] Use a buffer like formate or phosphate to maintain a stable pH.
Q4: What mobile phase additives can I use to improve peak shape, and how do they work?
A4: If adjusting the pH is not sufficient, adding a competing base to the mobile phase is a highly effective strategy. These additives, often called "tail-suppressing agents," compete with the analyte for binding to the active silanol sites.
-
Triethylamine (TEA): Historically, TEA has been widely used at concentrations around 0.1-0.5% (v/v).
-
n-Propylamine: For primary amines, other volatile amines can be more effective. One study found 0.1% n-propylamine to be optimal for minimizing peak tailing and improving selectivity for a range of amines.[5][6]
Q5: Which type of RPC column is best suited for purifying basic compounds?
A5: Modern columns are designed to minimize silanol interactions. For amines, you should prioritize:
-
Base-Deactivated / End-Capped Columns: These columns have the residual silanol groups chemically derivatized (e.g., with trimethylsilane) to block their activity.[1][2] Look for manufacturer specifications like "fully end-capped," "base-deactivated," or "for basic compounds."
-
High-Purity Silica (Type B) Columns: These columns have significantly fewer acidic silanol groups and metal contaminants compared to older Type A silica, resulting in much better peak shapes for bases.
| Parameter | Recommendation for (3-Methoxycyclobutyl)methanamine | Rationale |
| Stationary Phase | Base-deactivated, end-capped C18 or C8 | Minimizes silanol interactions, the primary cause of peak tailing for amines.[1] |
| Mobile Phase A | 10-25 mM Phosphate or Formate Buffer in Water | Maintains a stable, low pH to keep silanols protonated and neutral.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for RPC. |
| pH | 2.5 - 4.0 | Suppresses the ionization of silanol groups, preventing strong ionic interactions.[2] |
| Additive (Optional) | 0.1% Triethylamine (TEA) or 0.1% n-Propylamine | Acts as a competing base to block active silanol sites, further improving peak shape.[5][6] |
| Temperature | 30 - 40°C | Can improve efficiency and reduce mobile phase viscosity. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard starting point, adjust as needed for optimal resolution and pressure. |
Table 1: Recommended Starting Conditions for Reverse-Phase Purification.
Part 3: Normal-Phase & Ion-Exchange Chromatography Guides
If RPC proves challenging or if you are dealing with specific types of impurities (e.g., isomers, charged species), NPC and IEX are powerful alternatives.
FAQ: Normal-Phase Chromatography (NPC)
Q6: When should I consider using Normal-Phase for (3-Methoxycyclobutyl)methanamine?
A6: NPC is particularly useful when your compound has very low retention in RPC, or when you need to separate it from structurally similar isomers or impurities with different polarity. Since the stationary phase (e.g., bare silica) is highly polar, it's essential to manage the strong interactions with your amine.
Q7: How do I get a good peak shape on a bare silica column?
A7: Direct analysis of a primary amine on an unmodified silica column with a neutral mobile phase (e.g., hexane/ethanol) will result in extreme peak tailing or complete adsorption of the analyte to the column. The solution is to add a small amount of a volatile amine to the mobile phase. An additive like 0.1% n-propylamine or triethylamine deactivates the acidic silanol sites, allowing for successful elution and symmetrical peaks.[5][6]
Q8: What are the advantages of using an amino-functionalized column?
A8: An amino-functionalized silica column provides a much more inert surface for the purification of basic compounds.[12] This approach often eliminates the need for amine additives in the mobile phase, simplifying the mobile phase preparation and post-purification workup. It can provide excellent selectivity for amines using simpler solvent systems like hexane/ethyl acetate.[12]
| Parameter | Recommendation for (3-Methoxycyclobutyl)methanamine | Rationale |
| Stationary Phase | Bare Silica, Diol, or Amino-functionalized Silica | Offers different selectivities based on polarity. Amino columns are often best for strong bases.[5][12] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol | Standard non-polar/polar modifier system for NPC. |
| Additive (for Silica/Diol) | 0.1% n-Propylamine or 0.1% Triethylamine | Essential for deactivating acidic silanol sites and achieving good peak shape.[5][6] |
| Detection | UV (if applicable) or ELSD/CAD | Amine may have a weak chromophore; universal detectors may be necessary. |
Table 2: Recommended Starting Conditions for Normal-Phase Purification.
FAQ: Ion-Exchange Chromatography (IEX)
Q9: I need to remove acidic or neutral impurities. Is IEX a good choice?
A9: Yes, IEX is an ideal choice for this scenario. As a primary amine, your compound will be positively charged (cationic) in a buffered solution below its pKa. You can use a cation-exchange column, which has negatively charged functional groups (e.g., sulfonic acid groups).[7] Your cationic compound will bind to the column, while neutral and anionic (acidic) impurities will pass through and be washed away.
Q10: How do I elute my compound from a cation-exchange column?
A10: Elution is achieved by disrupting the ionic interaction between your compound and the stationary phase. This can be done in two primary ways:
-
Increasing Salt Concentration (Gradient Elution): Introduce a gradient of increasing salt concentration (e.g., sodium chloride). The salt cations (Na+) will compete with your protonated amine for the binding sites on the resin, eventually displacing and eluting your compound.[13]
-
Changing pH: Increase the pH of the mobile phase. As the pH approaches and surpasses the pKa of your amine, it will become deprotonated (lose its positive charge) and no longer bind to the negatively charged resin, causing it to elute.
dot
Caption: Mechanism of amine purification by cation-exchange chromatography.
Part 4: Chiral Separation Guide
(3-Methoxycyclobutyl)methanamine possesses a chiral center, making the separation of its enantiomers critical for pharmaceutical development.
FAQ: Chiral Chromatography
Q11: How can I separate the enantiomers of (3-Methoxycyclobutyl)methanamine?
A11: The most direct and common method is using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are broadly selective and highly successful for separating chiral primary amines.[14] Columns such as ChiralPak® and Chiralcel® series are industry standards.[15][16]
Q12: What are typical starting conditions for a chiral separation?
A12: Chiral separations are often performed in either normal-phase or polar-organic mode.
-
Normal-Phase (NP) Mode: Mobile phases typically consist of an alkane (like heptane or hexane) and an alcohol modifier (like ethanol or isopropanol).[14][17]
-
Polar-Organic (PO) Mode: Common mobile phases are acetonitrile with an alcohol modifier.[14][17]
-
Additives: To improve peak shape and selectivity, additives are often required. For polysaccharide columns, butylamine can be a good choice. For other columns, a combination of an acid and a base (e.g., 0.2% TFA and 0.3% TEA) may be necessary to screen silanol interactions and aid in the chiral recognition mechanism.[14][17]
Q13: What is Supercritical Fluid Chromatography (SFC) and should I consider it for this separation?
A13: SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol.[18] For chiral separations of primary amines, SFC is an increasingly popular alternative to HPLC. It frequently offers significant advantages, including faster analysis times, reduced solvent consumption ("greener" chemistry), and often superior peak symmetry compared to HPLC.[17][18]
| Feature | HPLC (Normal-Phase) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Heptane / Hexane | Supercritical CO₂ |
| Modifier | Ethanol / Isopropanol | Methanol / Ethanol |
| Typical Analysis Time | Longer | Shorter (often 3-5x faster) |
| Peak Symmetry | Good, but can require optimization with additives.[17] | Often superior, leading to better resolution and sensitivity.[18] |
| Solvent Consumption | High | Low |
| Pressure | Low to Moderate | High (requires dedicated system with back-pressure regulator) |
Table 3: Comparison of HPLC and SFC for Chiral Amine Separation.[17][18]
References
-
Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups Source: PubMed URL: [Link]
-
Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]
-
Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF Source: ResearchGate URL: [Link]
-
Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC (PubMed Central) URL: [Link]
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: Ion-Exchange Chromatography and Its Applications Source: IntechOpen URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Chromservis URL: [Link]
-
Title: ION EXCHANGE CHROMATOGRAPHY Source: SlideShare URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
- Title: WO2017011218A1 - Amines analysis by ion chromatography Source: Google Patents URL
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Source: LCGC North America URL: [Link]
-
Title: Two novel polysaccharide-based chiral stationary phases: CHIRALPAK Source: Chiral Technologies URL: [Link]
-
Title: (3-methoxycyclobutyl)methanamine (C6H13NO) Source: PubChem URL: [Link]
-
Title: Chiral separation of amides using supercritical fluid chromatography Source: PubMed URL: [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion-Exchange Chromatography and Its Applications | IntechOpen [intechopen.com]
- 8. purolite.com [purolite.com]
- 9. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing (3-Methoxycyclobutyl)methanamine Hydrochloride Salt Formation
Technical Support Center: Optimizing (3-Methoxycyclobutyl)methanamine Hydrochloride Salt Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of isolating small, polar amine building blocks. (3-Methoxycyclobutyl)methanamine is a highly versatile intermediate, but its conversion to a hydrochloride (HCl) salt presents specific mechanistic challenges, including ether cleavage, hygroscopicity, and oiling out.
This guide is designed to move beyond basic recipes. Here, we explore the causality behind experimental choices, providing a self-validating protocol and a comprehensive troubleshooting matrix to ensure high-purity crystalline isolation.
Core Principles & Mechanistic Insights
Salt Selection Rationale
The formation of a stable pharmaceutical salt requires a minimum difference of 2 to 3 units between the pKa of the basic functional group and the pKa of the counterion [1]. Primary aliphatic amines typically exhibit a pKa of ~9–10, while HCl has a pKa of -6. This vast difference ensures complete protonation. Furthermore, selecting the appropriate salt form and crystallization solvent can significantly improve the overall physical stability, solubility, and handling of the active pharmaceutical ingredient (API)[2].
Chemical Stability: The Ether Cleavage Threat
The cyclobutane ring of this compound features a methoxy ether. While ethers are generally stable, they are susceptible to acidic cleavage when exposed to strong hydrohalic acids[3]. The strong acid protonates the ether oxygen, converting it into a good leaving group. Subsequent nucleophilic attack by the chloride ion (via SN1 or SN2 mechanisms depending on steric hindrance) cleaves the ether, resulting in a hydroxyl-cyclobutane impurity and chloromethane[3]. To prevent this, strict stoichiometric control (maximum 1.05 equivalents of HCl) and low-temperature conditions are mandatory.
Physical Stability: Oiling Out vs. Crystallization
Small amine hydrochlorides often suffer from liquid-liquid phase separation ("oiling out") when the supersaturation level is high but the nucleation barrier is not overcome. Using a binary solvent system—where the salt has moderate solubility in the primary solvent (e.g., Isopropanol) and low solubility in the anti-solvent (e.g., MTBE)—allows for controlled crystal growth rather than amorphous precipitation.
Reaction Workflow & Optimization Logic
Reaction workflow and troubleshooting logic for amine hydrochloride salt formation.
Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction remains on track, preventing downstream failures.
Materials Required:
-
(3-Methoxycyclobutyl)methanamine (Free base, >98% purity)
-
Isopropanol (IPA), anhydrous
-
Methyl tert-butyl ether (MTBE), anhydrous
-
5M HCl in Isopropanol (Anhydrous)
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes (v/w) of anhydrous IPA in a round-bottom flask.
-
Causality: IPA provides excellent solubility for the free base and moderate solubility for the HCl salt, preventing the product from crashing out too rapidly and trapping impurities.
-
-
Cooling: Flush the system with nitrogen and cool the solution to 0–5 °C using an ice-water bath.
-
Causality: Lowering the thermal energy of the system mitigates the activation energy required for unwanted ether cleavage[3].
-
-
Controlled Acid Addition: Dropwise add 1.05 equivalents of 5M HCl in IPA. Maintain the internal temperature strictly below 10 °C during the addition.
-
Self-Validation Check 1: After addition, test a 10 µL aliquot with wet pH paper. The apparent pH should be ~2–3. If the pH is <1, excess acid is present, increasing the risk of ether cleavage.
-
-
Nucleation: Stir the solution for 30 minutes at 5 °C until a slight haze appears.
-
Self-Validation Check 2: Do not proceed to the next step until this haze (nucleation) is visually confirmed. If the solution remains clear, add 1-2 mg of seed crystals.
-
-
Anti-Solvent Precipitation: Slowly add 5 volumes of anhydrous MTBE over 20 minutes.
-
Causality: MTBE acts as an anti-solvent, driving the crystallization to completion. Adding it after nucleation prevents the salt from oiling out.
-
-
Isolation & Drying: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold MTBE (2 x 2 volumes) and dry in a vacuum oven at 40 °C for 12 hours.
-
Self-Validation Check 3: The final yield should be >85%. Perform 1H-NMR to confirm the integrity of the methoxy peak (~3.2 ppm) and the absence of residual IPA.
-
Quantitative Data: Solvent System Comparison
The following table summarizes our internal optimization data, demonstrating the causality between solvent choice, temperature, and product quality.
| Solvent System | HCl Source | Temp (°C) | Yield (%) | Purity (HPLC Area %) | Key Observations |
| Diethyl Ether | HCl (gas) | 20 | 65 | 92.0 | Rapid precipitation; highly hygroscopic solid; traps impurities. |
| EtOAc | 4M HCl in Dioxane | 0 | 78 | 96.5 | Oiling out observed initially; crystallized only upon severe scratching. |
| Methanol | Aqueous HCl (37%) | 25 | 40 | 85.0 | Significant ether cleavage detected; low yield due to water solubility. |
| IPA / MTBE (1:1) | 5M HCl in IPA | 0–5 | 89 | >99.0 | Controlled crystallization; non-hygroscopic; highly pure. |
Troubleshooting Guide & FAQs
Q: My product is oiling out instead of forming crystals. How can I recover it? A: Oiling out occurs when the salt separates as a dense, liquid phase rather than nucleating into a solid. This usually happens if the anti-solvent (e.g., MTBE) is added too quickly or if the solvent system is too non-polar. Recovery: Re-dissolve the oil by warming the mixture slightly and adding a few drops of a polar solvent (like IPA or Methanol) until the solution is clear. Cool it back down slowly, add seed crystals, and wait for visible nucleation before adding any anti-solvent.
Q: LC-MS analysis shows a significant impurity with a mass corresponding to [M-14]. What went wrong? A: A mass loss of 14 Da (loss of a methyl group, replaced by a proton) indicates that acidic ether cleavage has occurred, converting your methoxycyclobutane into a hydroxycyclobutane[3]. This is caused by using a large excess of HCl or allowing the reaction temperature to rise above 20 °C. Ensure you are using strictly 1.0–1.05 equivalents of anhydrous HCl and maintain the temperature between 0–5 °C during addition.
Q: The isolated hydrochloride salt turns into a sticky paste when exposed to air. Is it inherently hygroscopic? A: While small amine hydrochlorides can be naturally hygroscopic, extreme stickiness is often an artifact of residual solvent or excess unreacted HCl trapped in the crystal lattice. If you used highly polar or aqueous solvents (like Ethanol or wet Diethyl Ether), the salt will retain moisture. Switch to the anhydrous IPA/MTBE system described in the protocol and ensure the product is dried under high vacuum at 40 °C for at least 12 hours.
References
-
Bastin, R.J., Bowker, M.J., & Slater, B.J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. URL:[Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. URL:[Link]
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. LibreTexts. URL:[Link]
Sources
Reference Data & Comparative Studies
A Comparative Guide to the Lipophilicity of (3-Methoxycyclobutyl)methanamine and Cyclohexylmethanamine for Drug Discovery Applications
A Comparative Guide to the Lipophilicity of (3-Methoxycyclobutyl)methanamine and Cyclohexylmethanamine for Drug Discovery Applications
Introduction: Lipophilicity as a Critical Determinant in Drug Design
In the intricate process of drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical gatekeeper of a drug's journey through the body. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating its efficacy, safety, and dosing regimen.[][2]
A molecule's lipophilicity governs its ability to permeate biological membranes, such as the gastrointestinal lining and the blood-brain barrier.[2] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding to off-target proteins, increasing the risk of toxicity.[][3] Conversely, highly polar (hydrophilic) molecules may exhibit poor membrane permeability, limiting their absorption and distribution to target tissues.
This guide provides a comparative analysis of two amine-containing scaffolds: (3-Methoxycyclobutyl)methanamine and Cyclohexylmethanamine. While structurally related, a key distinction—the presence of a methoxy group and a smaller cyclobutyl ring in the former versus a purely aliphatic cyclohexyl ring in the latter—creates a significant divergence in their lipophilicity. Understanding this difference is crucial for medicinal chemists seeking to fine-tune the properties of lead compounds for optimal pharmacokinetic performance. We will explore this comparison through computational data and a detailed examination of the gold-standard experimental methodologies used to quantify this essential property.
Molecular Overview and Predicted Physicochemical Properties
The fundamental structural differences between the two molecules are the primary drivers of their distinct physicochemical characteristics. (3-Methoxycyclobutyl)methanamine incorporates a polar ether functional group, whereas Cyclohexylmethanamine is a simple, nonpolar cycloalkane.
| Property | (3-Methoxycyclobutyl)methanamine | Cyclohexylmethanamine |
| 2D Structure | ||
| Molecular Formula | C₆H₁₃NO | C₇H₁₅N |
| Molecular Weight | 115.18 g/mol | 113.20 g/mol |
| Predicted LogP (XlogP) | -0.1[4] | 1.7[5] |
Predicted LogP values are computationally derived and serve as valuable estimates prior to experimental determination.
Quantifying Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The most widely accepted measure of lipophilicity is the octanol-water partition coefficient, expressed as its logarithm (LogP).[6] It represents the ratio of a compound's concentration at equilibrium in a biphasic system of n-octanol (simulating a lipid membrane) and water.
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
A positive LogP value indicates higher affinity for the lipid phase (lipophilic), while a negative value signifies higher affinity for the aqueous phase (hydrophilic).[7] This metric is a cornerstone of predictive models for drug-likeness, most notably Lipinski's Rule of Five, which suggests that for a compound to have a high probability of being an orally active drug, its LogP should not exceed 5.[8][9]
Experimental Methodologies for LogP Determination
While computational predictions are rapid and useful for initial screening, experimental determination is essential for accurate characterization. Two primary methods are widely employed, each with distinct advantages and applications.
The Gold Standard: Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct way to measure LogP, often considered the benchmark for accuracy.[10][11] The underlying principle is the direct measurement of a compound's concentration in both phases of a pre-equilibrated octanol-water system.
Causality Behind the Protocol: Every step is designed to ensure a true thermodynamic equilibrium is reached and measured accurately. Pre-saturation of solvents prevents volume changes during the experiment. The use of a buffer is critical for ionizable compounds like amines, as it maintains a constant pH, ensuring that the measured partitioning reflects the neutral form of the molecule. Centrifugation provides a clean and complete separation of the two phases, which is crucial for preventing cross-contamination that can skew results, especially for highly lipophilic compounds.[11]
Detailed Experimental Protocol:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol by stirring it with the buffer for 24 hours, and likewise, pre-saturate the buffer with n-octanol. Separate the phases using a separatory funnel.
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., (3-Methoxycyclobutyl)methanamine or Cyclohexylmethanamine) in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but well below the solubility limit.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., a 1:1 volume ratio).
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the LogP using the formula described in Section 3. The experiment should be performed in triplicate to ensure reproducibility.
Sources
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - (3-methoxycyclobutyl)methanamine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 5. lookchem.com [lookchem.com]
- 6. Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
A Researcher's Guide to the Structural Validation of (3-Methoxycyclobutyl)methanamine Salts: An X-ray Crystallography Perspective
A Researcher's Guide to the Structural Validation of (3-Methoxycyclobutyl)methanamine Salts: An X-ray Crystallography Perspective
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For amine-containing compounds such as (3-Methoxycyclobutyl)methanamine, salt formation is a common strategy to optimize physicochemical properties like solubility, stability, and bioavailability. The three-dimensional arrangement of atoms within the crystal lattice of these salts can significantly influence these properties. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural elucidation of (3-Methoxycyclobutyl)methanamine salts, with a focus on rigorous validation and a comparative analysis with other analytical techniques.
The Critical Role of Crystal Structure in Drug Development
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which can be mitigated by a thorough understanding of its solid-state properties. For salts of (3-Methoxycyclobutyl)methanamine, different arrangements of the cation and anion in the crystal lattice can lead to various polymorphic forms. These polymorphs, while chemically identical, can exhibit distinct physical properties that impact the drug's performance and manufacturability. X-ray crystallography provides an unambiguous determination of the crystal structure, which is crucial for:
-
Polymorph Identification and Control: Ensuring the consistent production of the desired crystalline form.
-
Intellectual Property Protection: A well-characterized crystal structure is a cornerstone of a strong patent application.
-
Understanding Structure-Property Relationships: Correlating the atomic-level structure with macroscopic properties to guide formulation development.
-
Regulatory Compliance: Providing definitive structural evidence to regulatory agencies.
The X-ray Crystallography Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction is a multi-step endeavor that demands meticulous experimental technique and careful data analysis.
Experimental Protocol: Single Crystal Growth and Data Collection
-
Salt Formation and Crystallization:
-
React (3-Methoxycyclobutyl)methanamine with the desired acid (e.g., hydrochloric acid, tartaric acid) in a suitable solvent or solvent system. The choice of solvent is critical and often requires screening various options to find conditions that yield high-quality single crystals.
-
Slow evaporation, vapor diffusion, or cooling crystallization are common techniques to promote the growth of single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Crystal Mounting and Screening:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in the X-ray beam of a diffractometer to screen for its diffraction quality.
-
-
Data Collection:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. A complete dataset consists of thousands of reflections.
-
Structure Solution and Refinement
-
Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
Experimental Workflow for X-ray Crystallography
A schematic of the workflow from salt formation to the final validated crystal structure.
Core Principles of Crystallographic Validation
A determined crystal structure is only as reliable as its underlying data and refinement. Rigorous validation is essential to ensure the accuracy and quality of the model.[1][2][3][4] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for potential errors and inconsistencies.[1][2][4]
Key Validation Metrics
| Parameter | Description | Typical Acceptable Values (for small molecules) |
| Resolution | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. | < 0.8 Å is considered high resolution. |
| R-work (R1) | The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. | < 5% for high-quality structures. |
| R-free | A cross-validation metric calculated from a subset of reflections that were not used in the refinement. It helps to detect overfitting of the data. | Should be close to R-work (typically within a few percent). A large difference may indicate overfitting.[5] |
| Goodness-of-Fit (GooF) | Should be close to 1, indicating that the model is a good fit to the data. | ~1.0 |
| Data Completeness | The percentage of unique reflections that were measured. | > 95% (preferably > 99%) |
| Redundancy | The average number of times a unique reflection was measured. | > 3 is desirable. |
| Largest Difference Peak/Hole | The largest positive and negative peaks in the final difference electron density map. Large values may indicate missing atoms or incorrect assignments. | Should be close to zero (e.g., within ±0.5 e/ų). |
It is imperative for researchers to critically evaluate the checkCIF report and address any ALERTs before publishing or relying on the structural data.[1][2][4]
Interplay of Key Validation Metrics in X-ray Crystallography
The relationship between data quality, refinement metrics, and the final model accuracy.
A Comparative Look: Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction is the definitive method for structure elucidation, a comprehensive characterization of (3-Methoxycyclobutyl)methanamine salts should include other analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal XRD | Unambiguous 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions. | The "gold standard" for structural determination. | Requires high-quality single crystals, which can be challenging to grow. |
| Powder XRD (PXRD) | Provides a "fingerprint" of the crystalline solid, useful for polymorph screening and quality control. | Fast, non-destructive, and works on polycrystalline material. | Does not provide detailed atomic-level structural information. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), confirming the molecular structure in solution. | Excellent for confirming the chemical identity and purity of the compound. | Provides information on the average structure in solution, not the solid-state packing. |
| FT-IR Spectroscopy | Information about the functional groups present and their bonding environments. | Fast and can provide information on hydrogen bonding. | Can be difficult to interpret complex spectra and is generally not a primary technique for structure determination. |
| Thermal Analysis (DSC/TGA) | Information on melting point, desolvation, and thermal stability. | Useful for identifying different solid forms and assessing stability. | Does not provide structural information. |
In practice, these techniques are used in a complementary fashion. For example, PXRD can be used to ensure that the bulk material corresponds to the single crystal that was analyzed. NMR and FT-IR confirm the chemical identity of the molecules that make up the crystal.
Conclusion
The structural validation of (3-Methoxycyclobutyl)methanamine salts is a critical step in the drug development process. X-ray crystallography, when performed and validated rigorously, provides an unparalleled level of detail about the three-dimensional arrangement of atoms in the solid state. By understanding the core principles of crystallographic validation and complementing this data with information from other analytical techniques, researchers can build a comprehensive understanding of their API, leading to more robust and reliable drug products. The investment in a thorough solid-state characterization at an early stage can prevent costly and time-consuming issues later in development.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. Available from: [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from: [Link]
- Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press.
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 2-12. Available from: [Link]
Sources
Safety & Regulatory Compliance
Personal protective equipment for handling (3-Methoxycyclobutyl)methanamine
Personal protective equipment for handling (3-Methoxycyclobutyl)methanamine
Handling (3-Methoxycyclobutyl)methanamine requires a nuanced approach to laboratory safety. As a primary aliphatic amine containing a lipophilic cyclobutane ring, this compound presents unique operational challenges depending on whether it is handled in its volatile free base form or its protonated hydrochloride (HCl) salt form.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind these safety protocols, researchers can protect themselves while maintaining the high purity required for downstream drug discovery applications.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand why (3-Methoxycyclobutyl)methanamine is hazardous:
-
Nucleophilicity and Basicity: The lone pair of electrons on the primary nitrogen acts as both a strong nucleophile and a base. Upon contact with the skin, the free base can rapidly hydrolyze epidermal lipids and proteins, leading to severe irritation and chemical burns[1].
-
Lipophilicity: The 3-methoxycyclobutyl moiety increases the molecule's lipophilicity compared to simpler amines. This allows the free base to penetrate the stratum corneum (the skin's outer layer) more efficiently, exacerbating systemic toxicity and dermal damage[2].
-
Volatility (Free Base): Primary aliphatic amines have significant vapor pressures at room temperature. Inhalation of these vapors causes respiratory tract irritation (classified under GHS as STOT SE 3)[1].
-
Hygroscopicity (HCl Salt): While the HCl salt eliminates the volatility hazard, it introduces a fine dust hazard. The salt is highly hygroscopic; inhaled dust can dissolve in the moisture of the respiratory tract, causing localized irritation[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dictated by the chemical state of the amine. A common laboratory error is assuming that standard nitrile gloves provide universal protection.
Hand Protection: The Causality of Glove Degradation
Nitrile gloves are excellent for general laboratory use but are highly susceptible to rapid degradation and permeation by primary aliphatic amines[4]. The nucleophilic amino group can attack the nitrile groups in the glove's polymer matrix, leading to swelling, microscopic tearing, and rapid chemical breakthrough.
-
For the Free Base (Liquid): You must use Butyl Rubber or polyethylene/EVOH laminates (e.g., Silver Shield). These materials lack the reactive electrophilic centers that amines exploit[4].
-
For the HCl Salt (Solid): Because the amine is protonated ( −NH3+ ), it is no longer nucleophilic. Standard Double Nitrile Gloves are perfectly safe, providing the necessary barrier protection with superior tactile dexterity[3].
Eye, Face, and Body Protection
-
Eye/Face: ANSI Z87.1 chemical splash goggles are mandatory. When transferring >50 mL of the free base, a full-face shield is required to protect against splash hazards[5].
-
Body: A 100% cotton or flame-resistant (FR) lab coat must be worn. Synthetic materials (like polyester) must be avoided, as they can melt into the skin in the event of a fire, and certain synthetic fibers can dissolve upon contact with concentrated organic bases[6].
Quantitative Hazard and PPE Summary
| Property / Requirement | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| CAS Number | 1438241-20-3 | 2094029-36-2 (trans-isomer) |
| GHS Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| Primary Operational Risk | Volatility, dermal penetration, flammability | Fine dust inhalation, hygroscopic caking |
| Required Glove Material | Butyl Rubber or EVOH Laminate | Double Nitrile (Standard) |
| Engineering Control | Chemical Fume Hood ( ≥ 100 fpm) | Powder Weighing Enclosure / HEPA |
Hazard Mitigation & PPE Selection Workflow
The following decision matrix illustrates the logical relationship between the chemical state of (3-Methoxycyclobutyl)methanamine and the required safety controls.
Decision matrix for PPE, engineering controls, and disposal based on the chemical state of the amine.
Operational Protocols
Protocol A: Safe Dispensing of the Free Base
Primary amines rapidly absorb atmospheric carbon dioxide ( CO2 ) to form insoluble carbamate salts. This not only degrades sample purity but can cause pressure buildup in sealed containers.
-
Preparation: Ensure the fume hood face velocity is verified at ≥100 fpm. Don FR lab coat, splash goggles, and butyl rubber gloves.
-
Inert Atmosphere Setup: Purge the receiving flask with dry nitrogen or argon to prevent carbamate formation.
-
Volumetric Transfer: Using a glass syringe with a stainless steel needle, withdraw the required volume. Note: Avoid plastic syringes, as the lipophilic amine can leach plasticizers from the barrel.
-
Decontamination: Rinse the syringe immediately with a 5% citric acid solution to neutralize residual amine, followed by a distilled water and acetone rinse.
Protocol B: Self-Validating Spill Neutralization
If a spill of the free base occurs, do not use strong acids (like concentrated HCl) to neutralize it. The acid-base reaction is highly exothermic and will cause the volatile free base to rapidly boil, creating a massive inhalation hazard[7].
-
Isolation: Evacuate the immediate area. If the spill is outside a fume hood, personnel must don a half-face respirator equipped with organic vapor/acid gas cartridges before approaching[2].
-
Gentle Neutralization: Apply a weak solid acid (e.g., sodium bisulfate) or a dilute 5% citric acid solution to the perimeter of the spill, working inward. Causality: Weak acids gently protonate the amine, converting it into a water-soluble, non-volatile ammonium salt without excessive heat generation[7].
-
System Validation: Test the neutralized spill area with pH indicator paper. A pH reading of 6–8 confirms the complete conversion of the volatile free base into a stable salt. The protocol validates itself through this measurable metric.
-
Absorption: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or sand). Sweep into a compatible chemical waste container, seal, and label as "Aqueous Amine Waste."
References
-
NextSDS. "[(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at:[Link]
-
Grokipedia. "n-Butylamine." Grokipedia Chemical Database. Available at: [Link]
-
FY Gloves. "What Should You Not Use Nitrile Gloves For? Key Limitations." FY Gloves Technical Guide, March 2026. Available at: [Link]
-
USDA ARS. "Chemical Hygiene Plan." United States Department of Agriculture, August 2016. Available at:[Link]
-
American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." American Chemistry Council Center for the Polyurethanes Industry. Available at: [Link]
-
MDPI. "Valorization of Waste Mineral Wool and Low-Rank Peat in the Fertilizer Industry in the Context of a Resource-Efficient Circular Economy." MDPI, August 2025. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 4. What Should You Not Use Nitrile Gloves For? Key Limitations [fygloves.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. isisn.org [isisn.org]
- 7. mdpi.com [mdpi.com]
